molecular formula C9H7N5O B3042164 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

Cat. No.: B3042164
M. Wt: 201.18 g/mol
InChI Key: UKGARTSGHYCLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. This compound is synthesized via microwave-assisted ring-closure carbonylation of 2-benzimidazolylguanidine (55) with phenyl isocyanate, yielding the product in good efficiency under optimized conditions .

Properties

IUPAC Name

2-amino-3H-[1,3,5]triazino[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGARTSGHYCLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound characterized by a unique fused structure of triazine and benzimidazole. Its molecular formula is C₉H₇N₅O, and it has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound exhibits prototropic tautomerism, allowing it to exist in different tautomeric forms that can significantly influence its reactivity and biological activity. The presence of amino and carbonyl functionalities enables several chemical reactions that lead to the synthesis of derivatives with potentially enhanced biological activities.

Antitumor Activity

Research indicates that 2-amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one has significant antitumor properties. A study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated potent inhibitory effects with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Antitumor Activity Data

Cell LineIC50 Value (µM)Reference
MCF-76.26 ± 0.33
HCT-1166.48 ± 0.11
HeLaNot specified

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
E. faecalis40
K. pneumoniae50
P. aeruginosaNot specified

The biological activities of 2-amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one are primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival. Notably, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme vital for folate metabolism.

Case Studies

Several case studies highlight the compound's efficacy:

  • In Vitro Studies : A series of synthesized derivatives were tested for their antitumor activity in human breast adenocarcinoma cell lines. The most potent derivative exhibited significant cytotoxicity compared to control compounds .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the triazine or benzimidazole moieties could enhance biological activity, leading to the development of more effective therapeutic agents .

Scientific Research Applications

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one, with the molecular formula C9H7N5O and a molecular weight of 201.18, has the Chemical Abstracts Service (CAS) registry number 52066-00-9 . It is also known by other synonyms, including 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one, 1,3,5-Triazino[1,2-a]benzimidazol-4(3H)-one, and 2-Aminobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-4(3H)-one .

While specific applications of 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one are not detailed in the provided search results, related compounds and derivatives offer insight into potential uses.

Triazine Derivatives and their Applications:

  • Enzyme Inhibition: Derivatives of 1,3,5-triazine have demonstrated inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1) enzymes . Certain compounds with a 1,3,5-triazine ring, when substituted with dipeptide residues, show significant inhibition of AChE and BACE1, suggesting potential applications in treating Alzheimer's disease .
  • Alzheimer's Disease Research: Triazine scaffolds have shown high potential in designing multifunctional ligands (MTLs) for treating Alzheimer's disease . Some 1,2,4-triazine derivatives bearing an aryl phenoxymethyl-1,2,3-triazole exhibit promising BACE1 inhibitory potential, indicating their possible use as therapeutic agents for Alzheimer's disease .
  • Anticancer Agents: Triazine rings are found in molecular hybrids designed as potential anticancer agents .
  • Dihydrofolate Reductase Inhibition: Certain triazino[1,2-a]benzimidazoles have demonstrated the ability to inhibit mammalian dihydrofolate reductase .

Related Compounds:

  • 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione: This related compound, with a sulfur atom replacing the oxygen, has a molecular formula of C9H7N5S and a molecular weight of 217.25 g/mol .
  • 2-Amino-3,4-dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazole: This compound is formed by condensing 2-guanidinobenzimidazole with benzaldehyde and has been studied for its crystal structure and hydrogen bonding properties .

Table of Triazine Derivatives and their Enzyme Inhibition Activities

CompoundEnzyme InhibitedIC50 Value (µM)
Compound A (1,3,5-triazine derivative)AChE0.051
Compound 4a (1,3,5-triazine derivative with Lys-Ala-OMe)AChE0.055
Compounds C and DAChE0.065 and 0.092
Compound EBACE-1 & GSK-3β18.03 and 14.67
Compound F (1,2,4-triazine with Cl at the para position)BACE18.55
Compound G (1,2,4-triazine with NO2 at the para position)BACE111.42
Compound HBACE10.91
Compound IBACE10.69
Compound 4h (1,3,5-triazine derivative with His-Ala-OMe)AChE0.067
Compound 4bBACE133.82
Compound 4cBACE118.09
Compound 4gBACE128.09

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazino-Benzimidazole Derivatives

Compound Name Structural Features Synthesis Method Biological Activity Physicochemical Properties
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one Benzimidazole fused with triazine; amino (C2) and ketone (C4) groups. Microwave-assisted reaction of 2-benzimidazolylguanidine with phenyl isocyanate . Not explicitly stated, but analogs inhibit DHFR . Polar functional groups suggest moderate solubility in polar solvents; stability under microwave conditions inferred.
2-Amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride Phenyl substituent (C4); chloride counterion. Condensation of 2-guanidinobenzimidazole with aromatic aldehydes in HCl . DHFR inhibition (anticancer/antimicrobial potential) . Ionic nature enhances aqueous solubility; chloride may improve crystallinity.
2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one Imidazole fused with triazine; amino (C2) group. Not detailed, but likely analogous to triazino-benzimidazole synthesis. Synonyms (e.g., 5-Aza-7-deazaguanine) suggest nucleobase analog activity . Lower molecular weight (153.14 g/mol); potential for DNA/RNA interaction due to guanine-like structure.
2-(2-Amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol Bromo and methoxy substituents on phenol. Substituents suggest possible electrophilic aromatic substitution or coupling reactions. Bromine may confer antimicrobial activity; methoxy group enhances lipophilicity. Predicted pKa 8.56; density 1.82 g/cm³; high molecular weight (388.22 g/mol) .

Physicochemical and Stability Considerations

  • Solubility: The ionic nature of the chloride-containing derivative enhances aqueous solubility , whereas the target compound’s amino and ketone groups likely favor polar aprotic solvents.
  • Detection and Analysis: While M1G (a DNA adduct) is reliably quantified via LC-MS/MS with minimal artifacts , similar analytical rigor is recommended for triazino-benzimidazoles to avoid overestimation of stability or reactivity.

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, a triazole precursor can be refluxed with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours . Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents like DMSO enhance reaction efficiency at elevated temperatures .
  • Catalysis: Acidic conditions (e.g., acetic acid) facilitate imine formation and cyclization .
  • Work-Up: Post-reaction purification via ice-water precipitation and ethanol recrystallization improves yield (reported ~65%) .
  • Temperature Control: Prolonged reflux (e.g., 18 hours) ensures complete cyclization but requires monitoring to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • HPLC-MS/MS: Provides high-resolution mass data and detects trace impurities. For heterocycles, C18 columns with acetonitrile/water gradients are effective .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry, particularly for distinguishing amino and carbonyl groups in the triazino-benzimidazole core .
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N content) with <0.3% deviation from theoretical values .
  • Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C) indicate high crystallinity .

Advanced Research Questions

Q. How do variations in DNA isolation protocols affect the detection of this compound’s interactions with nucleic acids?

Methodological Answer: DNA isolation protocols must minimize artifacts during oxidative damage studies:

  • Antioxidant Use: TEMPO (10 mM) or BHT (0.01–0.5%) in lysis buffers does not significantly alter adduct formation but stabilizes labile intermediates .
  • Temperature: Low-temperature (4°C) homogenization reduces ROS-induced DNA damage artifacts during isolation .
  • Phenol-Free Extraction: NaI or NaCl protein precipitation avoids phenol-induced adduct loss, ensuring >59% recovery of M1G-like adducts .
  • Validation: Include positive controls (e.g., MDA-treated DNA) to quantify adduct recovery efficiency .

Q. How can contradictory bioactivity data across studies on triazino-benzimidazole derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., Mycobacterium tuberculosis H37Rv) for antimicrobial studies .
  • Cell Line Validation: Primary cell lines (e.g., rat hepatocytes) reduce variability compared to immortalized lines in cytotoxicity assays .
  • Dose-Response Curves: EC50_{50} values should span 3–4 log units to capture full activity profiles .
  • ROS Scavengers: Include TEMPO (10 mM) in cell culture media to distinguish compound-specific effects from ROS-mediated artifacts .

Q. What experimental designs elucidate the mechanism of action for this compound in inducing DNA damage or microbial inhibition?

Methodological Answer: Mechanistic studies require multi-modal approaches:

  • DNA Adduct Profiling: Use LC-MS/MS with PFBHA derivatization to trap and quantify reactive intermediates (e.g., M1G analogs) .
  • ROS Detection: Employ fluorogenic probes (e.g., DCFH-DA) in live-cell imaging to correlate compound exposure with oxidative stress .
  • Enzyme Inhibition Assays: Test against microbial topoisomerases or kinases using fluorescence polarization (e.g., ATPase activity) .
  • Metabolic Profiling: 13^{13}C-labeled glucose tracing in target cells identifies disrupted pathways (e.g., TCA cycle) .

Q. How can researchers optimize protocols for studying mitochondrial vs. nuclear DNA damage induced by this compound?

Methodological Answer: Mitochondrial DNA (mtDNA) is more susceptible due to limited repair mechanisms:

  • Subcellular Fractionation: Differential centrifugation in MSHE buffer isolates nuclear and mitochondrial fractions with >95% purity .
  • mtDNA Enrichment: RNase A/T1 digestion removes nuclear DNA contaminants .
  • Adduct Quantification: LC-MS/MS with isotope-labeled internal standards (e.g., 15^{15}N-M1G) ensures precision, detecting 0.8–4.2 adducts/108^8 nt in rat tissues .
  • Statistical Rigor: ANOVA with post-hoc Tukey tests identifies significant differences (p<0.05) between subcellular compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one
Reactant of Route 2
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.